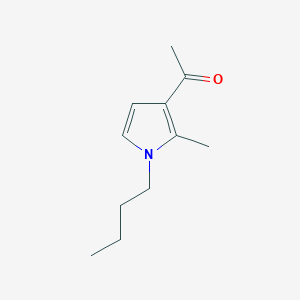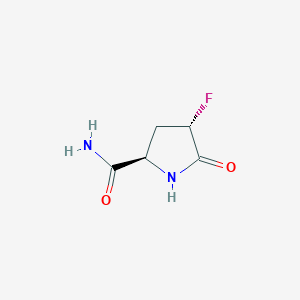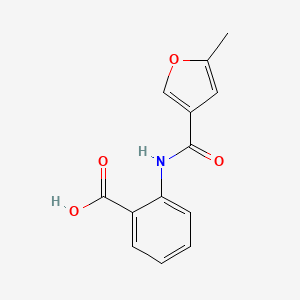
3-Ethylquinoline-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylquinoline-2-thiol is an organic compound belonging to the quinoline family, characterized by a sulfur-containing thiol group at the second position and an ethyl group at the third position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoline-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives, such as 3-ethylquinoline.
Thiol Introduction: The thiol group is introduced through nucleophilic substitution reactions. One common method involves the reaction of 3-ethylquinoline with thiourea in the presence of a base, followed by hydrolysis to yield this compound.
Reaction Conditions: The reaction is usually carried out under reflux conditions with solvents like ethanol or methanol, and bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow techniques to improve efficiency and scalability.
化学反応の分析
Types of Reactions: 3-Ethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding quinoline derivatives with reduced sulfur functionalities.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiourea, sodium thiolate, or other sulfur-containing reagents.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethylquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethylquinoline-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological activities.
類似化合物との比較
2-Methylquinoline-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
3-Phenylquinoline-2-thiol: Contains a phenyl group instead of an ethyl group.
2-Ethylquinoline-3-thiol: The positions of the ethyl and thiol groups are swapped.
Uniqueness: 3-Ethylquinoline-2-thiol is unique due to the specific positioning of the ethyl and thiol groups, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its analogs.
特性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC名 |
3-ethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C11H11NS/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h3-7H,2H2,1H3,(H,12,13) |
InChIキー |
PFDMSGAMJXISLF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC=C2NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
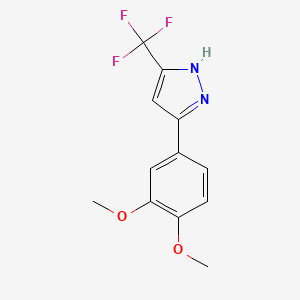
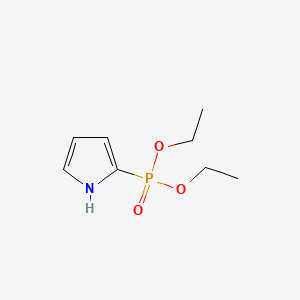
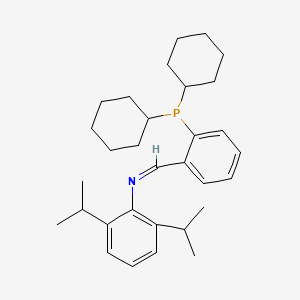
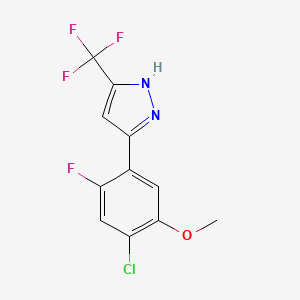

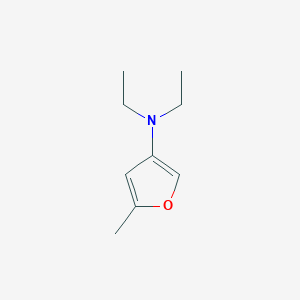
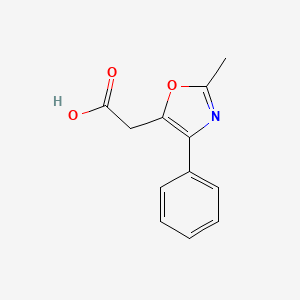
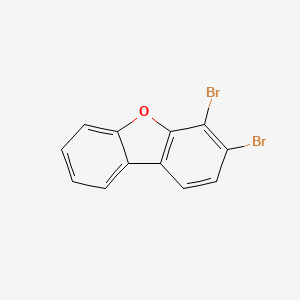
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
